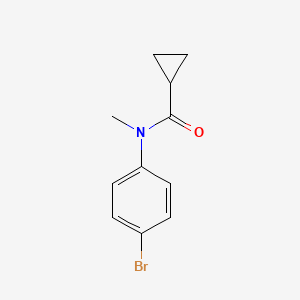![molecular formula C14H10ClNO2S B6627444 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has attracted attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a multi-step process, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is still under investigation. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2. These enzymes are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to inhibit the activity of certain enzymes, which makes it a promising candidate for drug development. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in lab experiments is its potential pharmacological properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, which makes it a promising candidate for drug development. However, one limitation is the multi-step synthesis process, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research on 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its anti-tumor and anti-viral activities, and its potential as a cancer and antiviral drug. Furthermore, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves a multi-step process that starts with the reaction of 2,5-dichlorothiophene with benzylamine to form 2-benzylthiophene. This intermediate is then reacted with ethyl acetoacetate to form the corresponding enamine. The enamine is then cyclized to form the thienopyrrole ring system, which is further functionalized to introduce the carboxylic acid group. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been the subject of several scientific studies due to its potential pharmacological properties. It has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities. Studies have also shown that this compound has the potential to inhibit the activity of certain enzymes, which makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
4-benzyl-3-chlorothieno[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-8-19-12-6-11(14(17)18)16(13(10)12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTMYPIEJAWPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2C(=CS3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)

![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)



![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)


![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)



![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)